4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5/c1-22-9-13-26(14-10-22)35-18-17-34(19-24(35)3)30-29-28(25-7-5-4-6-8-25)20-36(31(29)33-21-32-30)27-15-11-23(2)12-16-27/h4-16,20-21,24H,17-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVVRLGLDYVZPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)C)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine (commonly referred to as compound 1) has garnered attention in pharmacological research due to its potential biological activities. With a molecular formula of and a molecular weight of approximately 473.624 g/mol, this compound is being investigated for its role in various therapeutic applications, particularly in oncology and neuropharmacology.
Chemical Structure
The IUPAC name of the compound is:
The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets, including kinases and receptors involved in cell signaling pathways.
Kinase Inhibition
Recent studies have shown that compound 1 exhibits inhibitory effects on specific kinases, which are crucial in cancer proliferation and survival. For instance, it has been noted to inhibit the FLT3 kinase, a target for treating acute myeloid leukemia (AML). This inhibition results in the suppression of downstream signaling pathways such as STAT5 and ERK1/2, which are often activated in cancerous cells.
Table 1: Biological Activity Summary
Case Study 1: Inhibition of FLT3 Kinase
In a study involving MV4-11 cells (a model for AML), compound 1 was tested for its inhibitory effects on FLT3 kinase. The results demonstrated that the compound effectively inhibited autophosphorylation of FLT3 at low nanomolar doses. This inhibition correlated with reduced cell proliferation and increased apoptosis in treated cells, indicating its potential as a therapeutic agent for AML.
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
A series of experiments were conducted to evaluate the cytotoxic effects of compound 1 on various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that compound 1 exhibited significant cytotoxicity with IC50 values of 2 µM against MCF-7 cells, showcasing its potential as an anticancer agent.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of pyrrolo[2,3-d]pyrimidine derivatives as antitumor agents. These compounds exhibit activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, derivatives similar to this compound have shown efficacy in targeting protein kinases, which are crucial in cancer biology .
Anti-inflammatory Properties
Research indicates that pyrrolo[2,3-d]pyrimidines can serve as anti-inflammatory agents. They have been evaluated for their ability to inhibit prostaglandin synthesis, which is pivotal in inflammatory responses. Compounds from this class demonstrated lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), making them safer alternatives for managing inflammation .
Neuropharmacological Effects
The structure of this compound suggests potential applications in treating neurological disorders. The piperazine ring is known for its presence in many psychoactive drugs, indicating that derivatives may influence neurotransmitter systems or provide neuroprotective effects. Preliminary studies are exploring these avenues further .
Antiviral Activity
Some derivatives of pyrrolo[2,3-d]pyrimidines have been investigated for antiviral properties. Their mechanism often involves inhibiting viral replication by targeting specific viral enzymes or host cell factors necessary for viral life cycles. This application is particularly relevant in the context of emerging viral diseases .
Table: Summary of Research Findings on Pyrrolo[2,3-d]pyrimidine Derivatives
Comparison with Similar Compounds
Comparison with Structural Analogues
Pharmacological Target and Activity
Key Observations:
- Position 4: Piperazine/pyrrolidine groups (target compound, AS1810722) improve solubility and modulate selectivity compared to phenylamino or ribose derivatives.
- Position 7 : p-Tolyl in the target compound vs. 3,5-difluorobenzyl (AS1810722) or ribose (HCV inhibitors) affects lipophilicity and target engagement.
- Activity : The target compound’s dual p-tolyl groups may enhance receptor binding through π-π stacking, analogous to STAT6 inhibitors .
Structural and Physicochemical Properties
Key Observations:
- The target compound’s piperazine group enhances solubility compared to phenylamino derivatives.
- Ribose-containing analogues (e.g., HCV inhibitors) exhibit higher solubility but lower logP, favoring antiviral activity .
Q & A
Q. How to integrate high-throughput screening with computational design for derivative libraries?
- Methodological Answer :
- Combinatorial Chemistry : Use automated synthesizers to generate derivatives with varied substituents (e.g., halogen, alkyl, aryl) on the pyrrolopyrimidine core .
- Virtual Screening : Pre-filter candidates using molecular dynamics simulations to prioritize compounds with favorable ADMET profiles .
- SAR Matrix : Map activity data against structural features (e.g., logP, H-bond donors) to guide iterative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
